molecular formula C21H20N2O2 B4983713 (1,2-diphenylethyl)(2-nitrobenzyl)amine

(1,2-diphenylethyl)(2-nitrobenzyl)amine

Cat. No.: B4983713
M. Wt: 332.4 g/mol
InChI Key: TXXPHWMGKXGHGL-UHFFFAOYSA-N
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Description

(1,2-Diphenylethyl)(2-nitrobenzyl)amine is a secondary amine featuring a diphenylethyl backbone (two phenyl groups attached to an ethane chain) and a 2-nitrobenzyl substituent. This structural arrangement confers unique physicochemical and pharmacological properties. The diphenylethyl moiety is a common scaffold in bioactive molecules, particularly NMDA receptor antagonists and psychoactive substances, while the 2-nitrobenzyl group introduces photoresponsive or redox-active characteristics .

Properties

IUPAC Name

N-[(2-nitrophenyl)methyl]-1,2-diphenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c24-23(25)21-14-8-7-13-19(21)16-22-20(18-11-5-2-6-12-18)15-17-9-3-1-4-10-17/h1-14,20,22H,15-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXPHWMGKXGHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NCC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The following table summarizes key structural analogues and their biological activities:

Compound Name Substituents/Modifications Key Pharmacological Properties References
(1,2-Diphenylethyl)(2-nitrobenzyl)amine 2-Nitrobenzyl group on diphenylethylamine Hypothesized NMDA antagonism; NO release under UV
Ephenidine (N-Ethyl-1,2-diphenylethylamine) N-Ethyl group on diphenylethylamine NMDA receptor antagonist; dissociative effects
Diphenidine (1-(1,2-Diphenylethyl)piperidine) Piperidine ring replaces amine hydrogen Potent NMDA antagonism; psychoactive effects
N-(2-Nitrobenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine 2-Nitrobenzyl + tetrahydronaphthalenyl Not explicitly reported; structural similarity suggests photoresponsive potential
N-Benzyl-(1,2-diphenylethyl)amine Benzyl substituent Intermediate in analgesic drug synthesis

Functional Differences and Mechanistic Insights

NMDA Receptor Affinity
  • Ephenidine and diphenidine exhibit high NMDA receptor antagonism (Ki values in the nanomolar range), contributing to dissociative and anesthetic effects .
Photoresponsive Behavior
  • Compounds with 2-nitrobenzyl groups (e.g., N-(2-nitrobenzyl)-N-phenylnitrous amide in ) undergo UV-induced cleavage, releasing NO radicals . This property is absent in non-nitro-substituted analogues like ephenidine or diphenidine.
Metabolic Stability
  • Piperidine-containing derivatives (e.g., diphenidine) show prolonged metabolic half-lives due to reduced cytochrome P450 susceptibility compared to primary amines .
  • The nitro group in the target compound may increase oxidative metabolism, altering pharmacokinetics .

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